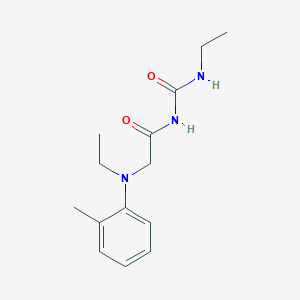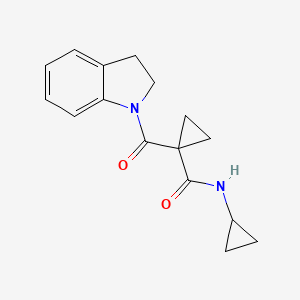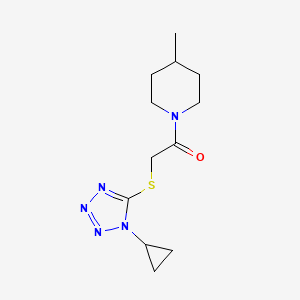
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide, also known as EMLA, is a topical anesthetic cream that is commonly used in medical procedures. It was first developed in the 1970s as a local anesthetic and has since been used in a wide range of medical settings.
Mecanismo De Acción
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide works by blocking the transmission of pain signals from the nerves to the brain. It does this by inhibiting the function of sodium channels in the nerves, which are responsible for the transmission of pain signals. N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide also has a mild vasodilatory effect, which helps to increase blood flow to the area and improve the absorption of the anesthetic.
Biochemical and Physiological Effects:
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception and improve patient comfort during medical procedures. It has also been shown to reduce the stress response to pain and improve patient outcomes. In addition, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a mild vasodilatory effect, which can help to improve blood flow to the area and reduce the risk of complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively safe and effective local anesthetic that can be used in a wide range of medical procedures. It is also easy to administer and does not require specialized equipment or training. However, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a relatively short duration of action and may not provide sufficient pain relief for longer or more complex procedures. In addition, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide may not be suitable for all patients, particularly those with allergies or sensitivities to the active ingredients.
Direcciones Futuras
There are a number of future directions for research on N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide. One area of interest is the development of new formulations or delivery methods that can improve the duration and effectiveness of the anesthetic. Another area of interest is the investigation of the effects of N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide on different patient populations, such as children or elderly patients. Finally, there is a need for further research on the safety and efficacy of N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide in different medical procedures and settings.
Métodos De Síntesis
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide is synthesized by reacting 2-N-ethyl-2-methylaniline with ethyl chloroformate to form N-ethyl-N-(2-methylphenyl)carbamate. This compound is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-N-ethyl-N-(2-methylphenyl)carbamate. Finally, this compound is reacted with ammonia to form N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide.
Aplicaciones Científicas De Investigación
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has been used in a wide range of scientific research applications. It is commonly used as a local anesthetic in medical procedures such as venipuncture, skin biopsies, and minor surgical procedures. It has also been used in research studies to investigate the effects of local anesthesia on pain perception and the physiological response to pain.
Propiedades
IUPAC Name |
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-15-14(19)16-13(18)10-17(5-2)12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNUWWODWTVMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CN(CC)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)

![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)




![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
